molecular formula C7H6BrNO2 B041307 4-Nitrobenzyl bromide CAS No. 100-11-8

4-Nitrobenzyl bromide

Cat. No. B041307
Key on ui cas rn: 100-11-8
M. Wt: 216.03 g/mol
InChI Key: VOLRSQPSJGXRNJ-UHFFFAOYSA-N
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Patent
US06599903B2

Procedure details

4-nitrobenzyl alcohol (6 g, 39 mmoles) is put into solution in dichloromethane (100 ml) and carbon tetrabromide (14.9 g, 45 mmoles) is added. Triphenylphosphne (11.8 g, 45 mmoles) is added in portions to the medium at 0° C. Then the mixture is agitated for 2 hours at ambient temperature. Th e solvent is evaporated off and the product obtained is purified on silica gel in an ethyl acetate/heptane mixture (1/2). It is obtained in the form of white needle-shaped crystals (7.2 g; 85%). Melting point: 97-98° C.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
14.9 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH2:8]O)=[CH:6][CH:5]=1)([O-:3])=[O:2].C(Br)(Br)(Br)[Br:13]>ClCCl>[Br:13][CH2:8][C:7]1[CH:10]=[CH:11][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(CO)C=C1
Step Two
Name
Quantity
14.9 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Then the mixture is agitated for 2 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Triphenylphosphne (11.8 g, 45 mmoles) is added in portions to the medium at 0° C
CUSTOM
Type
CUSTOM
Details
Th e solvent is evaporated off
CUSTOM
Type
CUSTOM
Details
the product obtained
CUSTOM
Type
CUSTOM
Details
is purified on silica gel in an ethyl acetate/heptane mixture (1/2)
CUSTOM
Type
CUSTOM
Details
It is obtained in the form of white needle-shaped crystals (7.2 g; 85%)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrCC1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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